![molecular formula C13H21N3O2 B5626930 N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine](/img/structure/B5626930.png)
N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of ethylenediamine derivatives with aldehydes and other precursors. For instance, N,N-Dimethyl-4-nitrobenzylamine, a related compound, is synthesized using methylene chloride as a reaction solvent, dimethylamine hydrochloride as auxiliary materials, and triethylamine as an acid-binding agent, resulting in a reaction yield of 94.7% under specific conditions (Wang Ling-ya, 2015). This methodology may be adapted for the synthesis of N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine.
Molecular Structure Analysis
The molecular structure of related compounds, such as tris[4-(4-nitrophenyl)-3-aza-3-butenyl]amine, demonstrates diverse conformations due to direction-specific intra- and intermolecular interactions. These molecules form centrosymmetric dimers linked by π–π stacking interactions into chains and sheets, providing insight into the potential structural arrangements of N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine (C. Glidewell et al., 2005).
Chemical Reactions and Properties
The compound's reactivity has been studied in the context of its precursors and related molecules. For example, N,N-Dimethyl-4-nitrobenzylamine shows significant reactivity as an intermediate in organic synthesis. This suggests that N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine may also participate in a variety of chemical reactions, serving as a valuable intermediate in medicinal, pesticide, and chemical fields (Wang Ling-ya, 2015).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their molecular conformation and intermolecular interactions, as observed in crystal structure analyses. While specific data on N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine are not available, analogous structures exhibit significant hydrogen bonding and π-π interactions, influencing their physical state, solubility, and stability (C. Glidewell et al., 2005).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, can be inferred from related compounds. For instance, the reactivity of N,N-Dimethyl-4-nitrobenzylamine in synthesis processes indicates that N-ethyl-N',N'-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine may exhibit similar chemical behavior, useful in the production of various organic compounds. The specific interactions and substituents in its structure can significantly influence its reactivity and interaction with other chemical entities (Wang Ling-ya, 2015).
properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-15(10-9-14(2)3)11-12-5-7-13(8-6-12)16(17)18/h5-8H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPNNXAYQIXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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